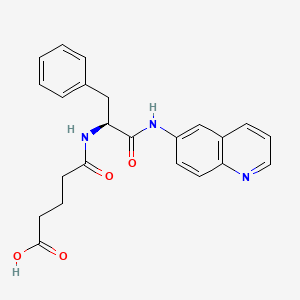
6-Gpaaq
Descripción general
Descripción
6-Gpaaq is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe that is used to detect and measure the levels of certain molecules in biological systems. The compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 6-Gpaaq can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
4-nitrophenol, 2,6-dimethylaniline, sodium hydroxide, acetic anhydride, glacial acetic acid, triethylamine, di-tert-butyl dicarbonate, N,N-dimethylformamide, thionyl chloride, ammonium hydroxide, sodium bicarbonate, acetonitrile, 6-aminocaproic acid, N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
Reaction
4-nitrophenol is reacted with 2,6-dimethylaniline in the presence of sodium hydroxide to form 4-nitro-2,6-dimethylaniline., 4-nitro-2,6-dimethylaniline is then reacted with acetic anhydride and glacial acetic acid in the presence of triethylamine to form 4-acetamido-2,6-dimethylaniline., The resulting compound is then protected by reacting it with di-tert-butyl dicarbonate in the presence of N,N-dimethylformamide to form 4-(tert-butoxycarbonylamino)-2,6-dimethylaniline., The protected compound is then reacted with thionyl chloride to form 4-chloro-2,6-dimethylaniline., 6-aminocaproic acid is then activated by reacting it with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of acetonitrile to form N-hydroxysuccinimide ester of 6-aminocaproic acid., The resulting ester is then reacted with 4-chloro-2,6-dimethylaniline in the presence of triethylamine to form 6-(4-(tert-butoxycarbonylamino)-2,6-dimethylphenylamino)hexanoic acid., The final step involves deprotecting the tert-butoxycarbonyl group by reacting the compound with ammonium hydroxide to form 6-Gpaaq.
Mecanismo De Acción
The mechanism of action of 6-Gpaaq involves the binding of the compound to the target molecule, which results in a change in its fluorescence properties. The compound undergoes a change in its fluorescence intensity or wavelength upon binding to the target molecule, which allows for its detection and measurement.
Efectos Bioquímicos Y Fisiológicos
6-Gpaaq has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. The compound is also stable and has a long shelf life, which makes it an ideal tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Gpaaq in lab experiments include its high sensitivity, specificity, and selectivity for detecting and measuring target molecules. The compound is also easy to use and has a low background signal, which makes it an ideal tool for fluorescence imaging and protein labeling. However, the limitations of using 6-Gpaaq include its high cost and the need for specialized equipment for its detection and measurement.
Direcciones Futuras
There are several future directions for the use of 6-Gpaaq in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring diseases such as cancer and Alzheimer's disease. The compound could also be used to study the role of certain molecules in biological systems and to develop new drugs for treating various diseases. Additionally, the development of new synthesis methods and modifications of the compound could lead to the development of more efficient and specific probes for scientific research.
Aplicaciones Científicas De Investigación
6-Gpaaq has been used in various scientific research applications such as fluorescence imaging, protein labeling, and cellular imaging. The compound is used as a fluorescent probe to detect and measure the levels of certain molecules such as calcium ions, zinc ions, and hydrogen peroxide in biological systems. It has also been used to label proteins and visualize their localization in cells.
Propiedades
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXUQDFLWOHEIZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000977 | |
| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Gpaaq | |
CAS RN |
80115-54-4 | |
| Record name | 6-(N-Glutarylphenylalanylamido)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
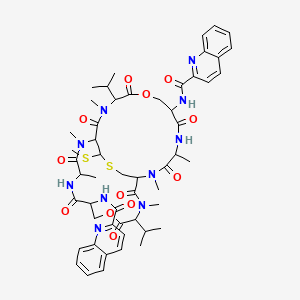
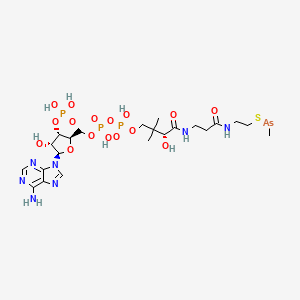
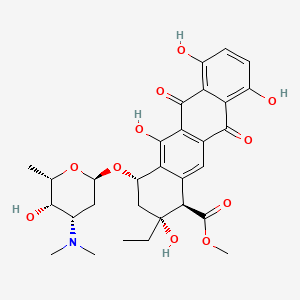
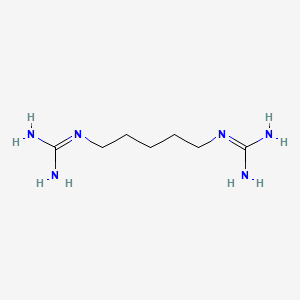
![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)
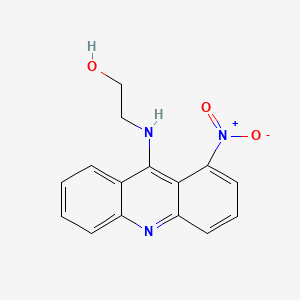

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
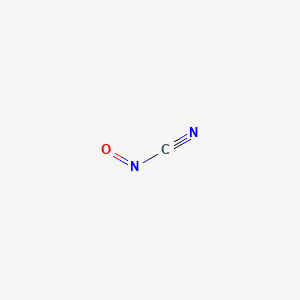
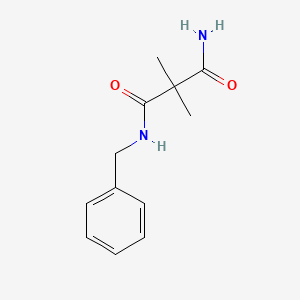
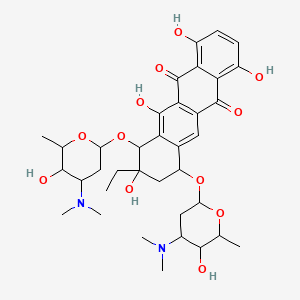
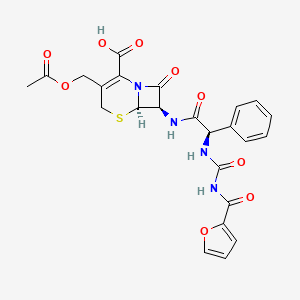
![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)